molecular formula C11H14N4O B12893076 4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-01-6

4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12893076
CAS No.: 920960-01-6
M. Wt: 218.26 g/mol
InChI Key: UQSWTSNGAPDSRQ-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. The reaction conditions often include refluxing in an appropriate solvent, followed by purification steps such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a JAK1 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can reduce inflammation and other immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide stands out due to its specific isopropylamino substitution, which enhances its selectivity and potency as a JAK1 inhibitor. This unique feature makes it a valuable compound for targeted therapeutic interventions.

Properties

CAS No.

920960-01-6

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-(propan-2-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C11H14N4O/c1-6(2)15-9-7-3-4-13-11(7)14-5-8(9)10(12)16/h3-6H,1-2H3,(H2,12,16)(H2,13,14,15)

InChI Key

UQSWTSNGAPDSRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C=CNC2=NC=C1C(=O)N

Origin of Product

United States

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